molecular formula C10H5BrF3NO2 B1486357 3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid CAS No. 1807206-05-8

3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1486357
CAS No.: 1807206-05-8
M. Wt: 308.05 g/mol
InChI Key: SHXHRSCYLYUCRJ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid exerts its effects depends on its interaction with molecular targets. The presence of the bromine, cyano, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways and lead to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)phenylacetic acid
  • 3-Bromo-5-cyano-2-(trifluoromethyl)phenol

Uniqueness

3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.

Properties

IUPAC Name

2-[3-bromo-5-cyano-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-7-2-5(4-15)1-6(3-8(16)17)9(7)10(12,13)14/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHRSCYLYUCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid

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